molecular formula C23H26ClN3O3 B2980914 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-40-7

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2980914
CAS No.: 897612-40-7
M. Wt: 427.93
InChI Key: ZLKXXCBZRVDTDX-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

  • A study on the metabolism of a related compound, 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, revealed that it is extensively metabolized in rat bile, with multiple metabolites identified, demonstrating its complex biotransformation in vivo (Jiang et al., 2007).

Pharmacological Properties

  • YM348, a compound structurally similar to m-chlorophenylpiperazine, has shown high affinity for human 5-HT2C receptors, which are a type of serotonin receptor. This compound, when orally administered, induces specific physiological responses in rats, indicative of its potential pharmacological applications (Kimura et al., 2004).

Synthesis of Derivatives

  • Research into the synthesis of methyl-substituted benzofuro-, benzothieno-, and benzoselenopheno[2,3-b]pyridines explored the creation of three-ring systems involving benzo[b]furan, benzo[b]selenophene, and benzo[b]thiophene, condensed with the pyridine ring. This demonstrates the potential for creating diverse derivatives of compounds containing furan and pyridine moieties (Abramenko & Zhiryakov, 1972).

Antimicrobial and Antimycobacterial Activities

  • The antimycobacterial activity of derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole was investigated, revealing that certain derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Biava et al., 2008).

Chemical Stability and Decomposition

  • A study on the degradation products formed from glucosamine in water identified various compounds, including pyrazines and 3-hydroxypyridines, at different pH levels. This suggests that compounds with similar structures may undergo complex degradation pathways under varying conditions (Shu, 1998).

Synthesis of Bioactive Compounds

  • Research into the synthesis of potentially bioactive compounds from visnaginone involved reactions with various aromatic aldehydes, leading to the creation of chalcones, pyrazoline, and isoxazoline derivatives. This indicates the compound's potential as a precursor for synthesizing a range of bioactive molecules (Hafez et al., 2001).

Neuropharmacological Research

  • m-Chlorophenylpiperazine, a compound structurally related, is extensively used as a probe of serotonin function in psychiatry. It has shown to cause consistent, dose-dependent physiological and behavioral effects in both animals and humans, suggesting its use in neuropharmacological research (Kahn & Wetzler, 1991).

Properties

IUPAC Name

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c1-16-13-20(28)21(23(29)27(16)15-19-7-4-12-30-19)22(17-5-3-6-18(24)14-17)26-10-8-25(2)9-11-26/h3-7,12-14,22,28H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKXXCBZRVDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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